molecular formula C12H12O2 B13019266 2-(3,4-Dihydronaphthalen-2-yl)acetic acid

2-(3,4-Dihydronaphthalen-2-yl)acetic acid

Cat. No.: B13019266
M. Wt: 188.22 g/mol
InChI Key: BPILPEWODGDEPS-UHFFFAOYSA-N
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Description

2-(3,4-Dihydronaphthalen-2-yl)acetic acid: . It belongs to the class of acetic acid derivatives and contains a naphthalene ring system.

Properties

IUPAC Name

2-(3,4-dihydronaphthalen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPILPEWODGDEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-(3,4-Dihydronaphthalen-2-yl)acetic acid involves several steps. One common approach is the hydrogenation of naphthalene to form the tetrahydronaphthalene intermediate, followed by carboxylation using acetic acid or its derivatives. The reaction proceeds under mild conditions, typically using a palladium catalyst.

Industrial Production: . detailed analytical data for this product may not be available, so buyers should confirm its identity and purity.

Chemical Reactions Analysis

Reactivity: 2-(3,4-Dihydronaphthalen-2-yl)acetic acid can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Substitution reactions at the carboxylic acid group are possible.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas (H₂).

    Carboxylation: Acetic acid, acetic anhydride, or acetyl chloride.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-(3,4-Dihydronaphthalen-2-yl)acetic acid finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to naphthalene derivatives and their effects on biological systems.

    Medicine: Investigating potential therapeutic properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 2-(3,4-Dihydronaphthalen-2-yl)acetic acid is unique due to its specific substitution pattern, similar compounds include:

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